9-Methyl-4-oxa-1-azaspiro[5.6]dodecane
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Overview
Description
9-Methyl-4-oxa-1-azaspiro[5.6]dodecane is a spirocyclic compound characterized by a unique structural framework that combines both aliphatic and heterocyclic elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane typically involves the Prins cyclization reaction. The reaction conditions often include the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .
Industrial Production Methods
Industrial production methods for spirocyclic compounds like this compound are still under development. The complexity of the chemical synthesis and the need for specific reaction conditions make large-scale production challenging. advancements in catalytic processes and reaction optimization are paving the way for more efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4-oxa-1-azaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various alkylating agents. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
9-Methyl-4-oxa-1-azaspiro[5.6]dodecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and potential as a drug candidate.
8-Oxa-2-azaspiro[4.5]decane:
Uniqueness
9-Methyl-4-oxa-1-azaspiro[5.6]dodecane stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9-methyl-4-oxa-1-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C11H21NO/c1-10-3-2-5-11(6-4-10)9-13-8-7-12-11/h10,12H,2-9H2,1H3 |
InChI Key |
PPUYXWFEGAVMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(CC1)COCCN2 |
Origin of Product |
United States |
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